Product packaging for Strontium sulfide(Cat. No.:CAS No. 1314-96-1)

Strontium sulfide

Cat. No.: B047521
CAS No.: 1314-96-1
M. Wt: 119.7 g/mol
InChI Key: XXCMBPUMZXRBTN-UHFFFAOYSA-N
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Description

Strontium sulfide (SrS) is an inorganic solid of significant interest in materials science and industrial research, primarily valued for its luminescent properties. As a phosphor, upon activation with suitable dopants like cerium or europium, it exhibits efficient electroluminescence and photoluminescence, making it a critical compound for investigating and developing light-emitting devices (LEDs), thin-film electroluminescent (TFEL) displays, and afterglow pigments. Its mechanism of action involves the creation of defect centers within its ionic lattice; when excited by an energy source (e.g., UV light or an electric field), electrons are promoted to a higher energy state and, upon returning to the ground state, emit photons of characteristic wavelengths. Beyond optoelectronics, SrS serves as a precursor in the synthesis of other strontium compounds, finds application as a depilatory agent in cosmetic research, and has been explored as a solid-state electrolyte in certain battery systems. This high-purity reagent is provided to enable advanced studies in solid-state chemistry, the development of novel semiconductor materials, and the optimization of industrial processes. It is essential to handle SrS with care in a controlled environment, as it can react with acids to release toxic hydrogen sulfide gas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula SrS B047521 Strontium sulfide CAS No. 1314-96-1

Properties

IUPAC Name

sulfanylidenestrontium
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InChI

InChI=1S/S.Sr
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InChI Key

XXCMBPUMZXRBTN-UHFFFAOYSA-N
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Canonical SMILES

S=[Sr]
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Molecular Formula

SSr, SrS
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Molecular Weight

119.69 g/mol
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Physical Description

Strontium sulfide is a gray powder with an odor of H2S in moist air. (NTP, 1992), Grey solid; [Merck Index] Grey powder with an odor of rotten eggs; [MSDSonline]
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Solubility

Slightly sol in water; soluble in acid., Slightly soluble in water; soluble in acids with decomp.
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Density

3.7 at 59 °F (NTP, 1992) - Denser than water; will sink, 3.70 AT 25 °C
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Color/Form

GREY, CUBIC CRYSTALS, GRAY POWDER

CAS No.

1314-96-1
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Record name Strontium sulfide (SrS)
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Melting Point

greater than 3632 °F (NTP, 1992), 2002 °C
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Advanced Synthetic Methodologies for Strontium Sulfide Materials

Solid-State Synthesis Routes

Solid-state synthesis routes involve reactions between solid reactants at elevated temperatures or through mechanical energy.

SrSO₄ + 2C → SrS + 2CO₂

The process is typically carried out in a rotary furnace at temperatures between 1050°C and 1300°C. To ensure a complete reduction, a molar ratio of 2:1 of carbon to strontium sulfate (B86663) is generally used. However, this conventional method has significant environmental drawbacks, including high energy consumption and the emission of greenhouse gases like carbon dioxide. videleaf.commdpi.com

Recent research has focused on more sustainable alternatives to traditional carbothermic reduction. One promising approach involves using biofuels, such as bioethanol derived from agro-industrial waste, as the reducing agent. mdpi.com Studies have demonstrated that bioethanol can achieve a 97% conversion of synthetic SrSO₄ to SrS at a lower temperature of 950°C in just 24 minutes. mdpi.com This bioethanol-driven process can reduce CO₂ emissions by 30-50% and aligns with carbon-neutral production goals. mdpi.com Another alternative reducing agent that has been studied is methane, which can decrease CO2 emissions by up to 50% compared to coal. researchgate.net

Table 1: Comparison of High-Temperature Reduction Methods for SrS Synthesis
ParameterConventional Carbothermic ReductionBioethanol-driven Reduction
Reducing AgentCoke/CoalBioethanol
Temperature>1000°C (typically 1050-1300°C) videleaf.com950°C mdpi.com
Reaction TimeVaries with industrial scale24 minutes for 97% conversion mdpi.com
Key By-productsCarbon Dioxide (CO₂) Carbon Dioxide (CO₂) mdpi.com
Environmental ImpactHigh energy consumption, significant greenhouse gas emissions videleaf.commdpi.comReduced CO₂ emissions (30-50%), potential for carbon neutrality mdpi.com

Mechanochemical synthesis is an alternative method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the solid state. videleaf.comgoogle.com This technique offers significant advantages over traditional high-temperature methods, including lower energy consumption, reduced greenhouse gas emissions, and often solvent-free conditions, making it an environmentally friendly approach. videleaf.comrsc.org The process involves grinding reactants together, where the mechanical stress creates lattice distortions and crystal defects, facilitating chemical reactions. videleaf.com

A notable mechanochemical route for SrS production involves the reduction of strontium sulfate using aluminum powder as the reducing agent. videleaf.com The reaction is highly exothermic and can be self-sustaining. researchgate.net Research has shown that milling a mixture of SrSO₄ and aluminum powder can effectively produce strontium sulfide (B99878). videleaf.comresearchgate.net

3SrSO₄ + 8Al → 3SrS + 4Al₂O₃

Experimental findings indicate that a milling time of around 30 to 50 minutes is optimal for the reaction to initiate and complete. videleaf.comresearchgate.net X-ray diffraction (XRD) analysis of the products reveals the formation of SrS along with various strontium aluminate phases (SrxAlyOz), such as Sr₃Al₃₂O₅₁, rather than pure aluminum oxide (Al₂O₃). videleaf.comresearchgate.net These aluminate by-products themselves have applications in materials like phosphors and luminescent materials. videleaf.com This method is considered highly efficient and sustainable, with potential for large-scale production. videleaf.com

Table 2: Parameters for Aluminum-Assisted Mechanosynthesis of SrS
ParameterFindingSource
Reducing AgentAluminum (Al) powder videleaf.com
TechniqueHigh-energy ball milling videleaf.com
Induction/Milling Time30-50 minutes videleaf.comresearchgate.net
Primary ProductStrontium Sulfide (SrS) videleaf.com
By-productsStrontium Aluminates (e.g., Sr₃Al₃₂O₅₁, SrAl₄O₇, SrAl₂O₄) videleaf.comresearchgate.net

Similar to aluminum, magnesium can also be used as a reducing agent in the mechanochemical synthesis of sulfides from sulfates. researchgate.net Thermodynamic assessments indicate that the reduction of metal sulfates by magnesium is favorable at room temperature. researchgate.net This approach involves the displacement reaction where magnesium reduces the sulfate to a sulfide. While specific studies focusing solely on the magnesium-assisted mechanochemical reduction of strontium sulfate to this compound are less detailed in the provided context, the principle is based on similar metallothermic reductions, such as the reduction of pyrite (B73398) with magnesium in a planetary ball mill. researchgate.net The use of magnesium is also noted to increase reactivity in other metallothermic processes. researchgate.net

Mechanochemical Synthesis Approaches for this compound

Aluminum-Assisted Mechanosynthesis of this compound

Solution-Based Synthesis Techniques

Solution-based methods offer pathways to produce materials with controlled morphologies and sizes, such as nanostructures.

Hydrothermal synthesis is a technique that employs high-temperature and high-pressure water as a reaction medium to crystallize substances. This method has been explored for the synthesis of this compound composites, particularly for applications in advanced energy storage devices like supercapacitors. chalcogen.ro

In a typical process to create composites, such as SrS combined with nitrogen-graphene quantum dots, precursors are reacted in an aqueous solution within a sealed vessel (autoclave) and heated. For instance, strontium chloride (SrCl₂) and thiourea (B124793) (SC(NH₂)₂) can serve as the sources for strontium and sulfur, respectively. chalcogen.ro The hydrothermal conditions facilitate the decomposition of thiourea and subsequent reaction with strontium ions to form SrS nanostructures integrated within the graphene matrix. chalcogen.ro This method is advantageous for producing materials with a large surface area and robust reactivity, which are desirable properties for electrochemical applications. chalcogen.ro

Co-precipitation Methods for this compound Precursors

Co-precipitation is a versatile and cost-effective method for the synthesis of this compound precursors. chalcogen.ro This technique involves the simultaneous precipitation of multiple ions from a solution to form an intimate mixture of components. In the context of SrS synthesis, this typically involves the precipitation of a strontium salt and a sulfur source.

One common approach involves reacting a soluble strontium salt, such as strontium nitrate (B79036) or strontium chloride, with a sulfide-containing solution. For instance, nanocrystalline strontium hexaferrite (SrFe12O19) has been synthesized from celestite ore (SrSO4) by first converting it to an acid- and water-soluble this compound (SrS). capes.gov.br Another method involves the co-precipitation of strontium sulfate (SrSO4) by reacting strontium nitrate with dilute sulfuric acid. ijlaindia.org This precursor is then subjected to a carbo-thermal reduction process to yield this compound. ijlaindia.org

The co-precipitation method offers several advantages, including excellent chemical homogeneity and the ability to produce fine, uniform particles. However, it has been noted that other methods, such as the hydrothermal process, may offer better crystallinity. chalcogen.ro The properties of the final SrS material can be significantly influenced by the co-precipitation conditions, such as pH, temperature, and the concentration of reactants.

Vapor Deposition and Thin Film Fabrication

Vapor deposition techniques are crucial for fabricating high-quality this compound thin films, which are essential components in various optoelectronic devices. These methods allow for the growth of uniform and crystalline layers on a substrate.

Metal Organic Chemical Vapor Deposition (MOCVD) of this compound Thin Films

Metal Organic Chemical Vapor Deposition (MOCVD) is a powerful technique for depositing high-quality SrS and cerium-doped SrS (SrS:Ce) thin films. cambridge.org This method utilizes volatile metal-organic precursors, such as Sr(thd)2 (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) and Ce(thd)4, along with a sulfur source like hydrogen sulfide (H2S). cambridge.org The precursors are transported in a carrier gas to a heated reactor where they decompose and react to form a thin film on a substrate. cambridge.orgillinois.edu

MOCVD offers excellent control over film stoichiometry, crystal structure, and growth rate. cambridge.org The deposition of SrS:Ce films has been successfully achieved in a temperature range of 400°C to 530°C. cambridge.org The structural properties of the resulting films are highly dependent on process parameters like the H2S flow rate. cambridge.org While MOCVD has the potential for high growth rates and process temperatures compatible with low-cost glass substrates, optimizing doping levels and growth conditions is crucial for achieving high-performance electroluminescent devices. cambridge.org

Sputtering Techniques for Strontium Copper Sulfide Thin Films

Sputtering is another widely used physical vapor deposition (PVD) technique for fabricating thin films. nanografi.com In this process, energetic ions from a plasma bombard a target material, causing atoms to be ejected and deposited onto a substrate. nanografi.com Radio-frequency (RF) sputtering is particularly suitable for depositing insulating or dielectric materials. korvustech.comsemicore.com

Combinatorial co-sputtering has been employed to prepare transparent and conductive barium-copper-sulfide (Ba-Cu-S) thin films, with attempts to synthesize related strontium-copper-sulfide (Sr-Cu-S) materials. researchgate.net While these attempts resulted in phase-separated SrS and copper sulfide (CuxS) phases, alloying BaCu2S2 with strontium on the barium site has been shown to increase conductivity. researchgate.net The properties of sputtered films, such as conductivity and transparency, are strongly influenced by the chemical composition and substrate temperature during growth. researchgate.net For instance, the conductivity of BaCu2S2 and BaCu4S3 can reach up to 53 S/cm and 74 S/cm, respectively, at elevated temperatures. researchgate.net

Doping Strategies and Impurity Incorporation during this compound Synthesis

The optical and electrical properties of this compound can be precisely tailored by introducing specific impurities, or dopants, into the host lattice. This process, known as doping, is fundamental to the development of functional SrS-based materials for applications such as phosphors and persistent luminescence materials.

Rare Earth Element Doping for Tailored Optical Properties of this compound

Doping this compound with rare earth (RE) elements is a well-established strategy to achieve luminescence across the visible spectrum. researchgate.netprsu.ac.in The choice of the RE dopant determines the emission color. For example, europium (Eu) is a common dopant for achieving red emission, while cerium (Ce) is used for blue-green light. ijlaindia.orgresearchgate.net

The synthesis of RE-doped SrS can be achieved through various methods, including solid-state reaction and co-precipitation. ijlaindia.orgijsr.net In a typical solid-state reaction, starting materials like strontium carbonate, sulfur, and oxides of the desired rare earth elements are heated at high temperatures in a reducing atmosphere. researchgate.net The luminescence properties are highly sensitive to synthesis conditions such as calcining temperature, time, and the concentration of dopants and fluxing agents. researchgate.net For instance, in the synthesis of SrS:Eu,Sm, the optimal calcining temperature was found to be 1100°C. researchgate.net The introduction of RE ions into the SrS lattice creates point defects that act as trap levels for charge carriers, which is essential for phenomena like persistent luminescence. rsc.org

Co-doping Approaches for Enhanced Functionality in this compound Systems

Co-doping, the introduction of two or more different dopants, is a sophisticated approach to further enhance the functionality of this compound materials. This strategy can improve luminescence efficiency, tune emission colors, and increase the duration of persistent luminescence.

A common co-doping strategy involves using one rare earth element as a sensitizer (B1316253) to enhance the emission of another, the activator. For example, cerium (Ce³⁺) can act as a sensitizer for europium (Eu²⁺) in the SrS host, leading to enhanced red emission through energy transfer. rsc.org Research has shown that co-doping SrS:Eu²⁺ with Ce³⁺ can optimize luminescence properties via a dipole-dipole energy transfer mechanism. rsc.org

Another example is the co-doping of SrS with europium and samarium (Sm). researchgate.net This combination has been shown to produce up-conversion luminescence, where lower-energy infrared light is converted to higher-energy visible light. researchgate.net Furthermore, co-doping with different rare earth ions can increase the number of defects in the crystal structure, leading to longer persistent luminescence decay times. rsc.org For instance, co-doping with alkaline earth metals like calcium has also been explored to create solid solutions such as (Ca,Sr)S, which can be further doped with elements like bismuth and copper to tailor their luminescent characteristics for applications in lighting and displays. ontosight.aiontosight.ai

Interactive Data Table: Synthesis Parameters for Doped this compound

Host MaterialDopant(s)Synthesis MethodKey Synthesis ParameterResulting PropertyReference
SrSEu, SmWet-method precursor, calcinationCalcining temperature: 1100°CUp-conversion luminescence researchgate.net
SrSCe³⁺Co-precipitation and carbo-thermal reductionHeating temperature: 700°C for 6hBlue-green photoluminescence ijlaindia.org
SrSEu²⁺, Ce³⁺One-step solid-state methodSintering temperature: 1100°CEnhanced red emission rsc.org
SrS:Ce-MOCVDSubstrate temperature: 400-530°CBlue-green electroluminescence cambridge.org
(Ca,Sr)SBi, CuHigh-temperature reactionDoping concentrationsTailored emission for displays ontosight.ai

Post-Synthesis Modification and Surface Passivation Techniques for this compound

Following the initial synthesis of this compound (SrS), a variety of post-synthesis modification and surface passivation techniques can be employed to enhance its physicochemical properties for specific applications. These treatments are critical for improving luminescent efficiency, increasing chemical stability, and controlling surface reactivity. Key strategies include the creation of core-shell structures, surface functionalization through doping and composite formation, and direct surface passivation to mitigate degradation.

The primary goals of these modifications are to protect the SrS core from environmental factors, particularly moisture, which can lead to hydrolytic decomposition and the release of hydrogen sulfide gas, and to tailor its optical and electronic properties. americanelements.com

Core-Shell Structures and Inorganic Coatings

A prominent strategy for protecting and functionalizing SrS nanoparticles is the creation of a core-shell structure, where the SrS particle is encapsulated within a shell of another material. nih.govwikidata.org This shell acts as a physical barrier, enhancing stability and can also introduce new functionalities. nih.gov

Commonly used shell materials for passivating nanoparticles include inorganic oxides such as silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and titanium dioxide (TiO₂). wikidata.org These materials can be deposited using methods like sol-gel or hydrothermal synthesis to form a uniform, protective layer. wikidata.orgnih.gov The shell can prevent the agglomeration of nanoparticles and improve their dispersion in various media, such as polymer matrices. nih.gov While the concept is widely applied, specific research has detailed the formation of core-shell structures where strontium itself is a component of the shell, indicating the versatility of this approach for strontium-based materials. nih.gov

Surface Functionalization and Composite Formation

Surface functionalization involves chemically altering the surface of the SrS particles or creating a composite material to introduce new properties.

Doping for Luminescence: A crucial post-synthesis modification for SrS is doping with rare-earth elements to induce or enhance luminescence. For instance, activating SrS with europium (Eu) is a known method to produce phosphors for various applications. nih.gov This process is fundamental to the use of SrS in light-emitting technologies.

Composites with Graphene Quantum Dots: Research has demonstrated the post-synthesis modification of hydrothermally derived SrS by incorporating nitrogen-graphene quantum dots (N-GQDs). loradchemical.comamericanelements.comnih.gov This process results in a composite material with significantly enhanced electrochemical properties. loradchemical.comamericanelements.com The modification leads to an increased specific surface area, measured at 15.50 m²/g for the SrS/N-GQDs composite, and a higher specific capacity of 737 Cg⁻¹, making it a candidate for energy storage devices. loradchemical.comamericanelements.comnih.gov

Organic-Inorganic Coatings: Electrophoretic deposition is a technique used to apply functional coatings to material surfaces. nih.gov In a related context, metallic implants have been functionalized with organic-inorganic nanocomposite coatings containing strontium, chitosan, and gelatin. nih.gov This method demonstrates how a combination of organic polymers and inorganic strontium compounds can be used to modify a surface, improving properties like bond strength and biocompatibility. nih.gov

Surface Passivation Principles

Surface passivation aims to reduce the chemical reactivity of a nanoparticle's surface by eliminating dangling bonds and surface defects. nih.gov This is essential for preventing degradation and controlling particle growth and morphology. nih.govnih.gov An analogous study on tin sulfide (SnS) showed that introducing excess sulfur during synthesis acts as a transient surface passivant. nih.gov This passivation reduces the reactivity of the flake's surface, which in turn limits vertical growth and promotes the formation of larger, thinner flakes. nih.gov This principle of using a passivating agent to control surface energy and subsequent material properties is directly applicable to other metal sulfides like SrS.

Table 1: Summary of Post-Synthesis Modification and Passivation Techniques

TechniquePurpose/EffectMaterials UsedExample/FindingCitation
Core-Shell EncapsulationEnhance stability, prevent hydrolysis, improve dispersion.Silicon Dioxide (SiO₂), Aluminum Oxide (Al₂O₃), Titanium Dioxide (TiO₂).Inorganic shells act as a physical barrier against environmental degradation. wikidata.orgwikidata.orgnih.gov
Doping/ActivationInduce or enhance luminescence for phosphor applications.Rare-earth elements like Europium (Eu), Cerium (Ce).Activation of SrS with europium creates efficient phosphors. nih.gov
Composite FormationImprove electrochemical properties for energy storage.Nitrogen-graphene quantum dots (N-GQDs).SrS/N-GQDs composites show increased surface area (15.50 m²/g) and specific capacity (737 Cg⁻¹). loradchemical.comamericanelements.com
Surface FunctionalizationModify surface chemistry to improve bonding and biocompatibility.Organic polymers (Chitosan, Gelatin) and strontium compounds.Electrophoretic deposition of strontium-containing nanocomposite coatings enhances surface properties. nih.gov
Surface PassivationReduce surface reactivity, control particle growth and morphology.Passivating agents (e.g., excess chalcogens like sulfur).Passivation can reduce reactivity of surface facets, influencing final particle size and shape. nih.govnih.gov

Theoretical and Computational Investigations of Strontium Sulfide

Electronic Structure Calculations of Strontium Sulfide (B99878)

The electronic structure is a cornerstone of understanding the chemical and physical properties of SrS. Computational methods allow for a detailed exploration of its molecular orbitals, electron distribution, and energy states.

Ab initio calculations, which are derived from first principles without empirical parameters, have been instrumental in characterizing the diatomic SrS molecule. wikipedia.org Key methodologies employed include the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) methods. semanticscholar.orgresearchgate.net Often, the MRCI calculations are enhanced with the Davidson correction (+Q) to account for higher-order electron correlation effects. semanticscholar.orgrepec.org

These calculations are typically performed using advanced computational chemistry software packages like MOLPRO, sometimes in conjunction with graphical user interfaces such as GABEDIT. semanticscholar.orgresearchgate.net The process involves defining an active space of molecular orbitals and electrons to accurately model the electronic states. researchgate.net For instance, in some studies, while core electrons are kept frozen, the valence electrons of both strontium and sulfur are explicitly treated to calculate the wave functions and energies of various electronic states. researchgate.net These methods have been used to investigate the ground state and numerous low-lying singlet and triplet electronic states of the SrS molecule. semanticscholar.orgrepec.orgccsenet.org Earlier theoretical work also utilized techniques like Contracted Configuration Interaction (CCI) to compute spectroscopic constants for the low-lying electronic states of SrS. semanticscholar.org

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of bulk strontium sulfide and its derivatives. mdpi.com DFT-based methods are used to analyze crystal structures, mechanical properties, and the electronic nature of these materials. mdpi.com One prominent technique is the full-potential linearized augmented plane wave (FP-LAPW) method, which has been applied to study the structural, electronic, and magnetic properties of SrS doped with transition metals. researchgate.net

In such studies, approximations like the generalized gradient approximation (GGA), for instance the Wu-Cohen (GGA-WC) functional, are used to handle the exchange-correlation effects. researchgate.net To achieve more accurate results for electronic and magnetic properties, the Tran–Blaha modified Becke–Johnson exchange potential has also been employed. researchgate.net DFT calculations have been used to predict the thermodynamic stability, structural parameters, and electronic band profiles of various SrS-based compounds, including perovskites and materials for spintronic applications. researchgate.networldscientific.com For example, DFT has been used to study strontium aluminosilicate (B74896) compounds (SrAl₂Si₂O₈ and Sr₂Al₂SiO₇), revealing details about their structural stability and bonding mechanisms at a molecular level. mdpi.com

A significant focus of computational studies on the SrS molecule has been the characterization of its low-lying electronic states through the calculation of potential energy curves (PECs). semanticscholar.orgaip.org These curves map the energy of a given electronic state as a function of the internuclear distance between the strontium and sulfur atoms. semanticscholar.org

Ab initio methods like CASSCF and MRCI+Q have been used to calculate the PECs for the ground state and as many as 23 other low-lying singlet and triplet electronic states. semanticscholar.orgrepec.orgccsenet.orgresearchgate.net These investigations have provided the first reliable and comprehensive picture of the electronic landscape of SrS, identifying many new electronic states for the first time. semanticscholar.orgresearchgate.net The analysis of these PECs reveals important features such as the equilibrium bond length, dissociation energy, and the presence of crossings or avoided crossings between different electronic states. semanticscholar.orgresearchgate.net These crossings are critical as they can influence the molecule's stability and photochemical behavior.

Density Functional Theory (DFT) Applications to this compound Compounds

Spectroscopic Parameters and Molecular Constants of this compound

By fitting the calculated potential energy curves around the equilibrium position, key spectroscopic constants can be derived. semanticscholar.org These constants are crucial for interpreting experimental spectra and understanding the molecule's vibrational and rotational behavior.

The harmonic vibrational frequency (ωe) and the rotational constant (Be) are fundamental molecular constants that describe the vibrational and rotational energy levels of the molecule, respectively. libretexts.orgprinceton.edu The rotational constant is inversely related to the molecule's moment of inertia, and thus to its bond length. libretexts.org Theoretical calculations provide these constants for various electronic states of the SrS molecule. semanticscholar.org For the X¹Σ⁺ ground state, a calculated harmonic frequency (ωe) is 388.38 cm⁻¹, and the rotational constant (Be) is 0.12072 cm⁻¹. These values are in good agreement with experimental findings. semanticscholar.org Computational studies have determined these constants for numerous excited states as well, providing a rich dataset for spectroscopists. semanticscholar.orgresearchgate.net

Table 1. Selected Calculated Spectroscopic Constants for SrS
Electronic StateHarmonic Frequency (ωe) (cm⁻¹)Rotational Constant (Be) (cm⁻¹)Source
X¹Σ⁺388.260.1208 researchgate.net
(2)¹Σ⁺339.150.1140 researchgate.net
(1)³Π312.40.1068 semanticscholar.org
(1)¹Π314.10.1070 semanticscholar.org
(2)³Σ⁺343.80.1136 semanticscholar.org

The equilibrium internuclear distance (Re), or bond length, is the distance between the Sr and S nuclei at the minimum of the potential energy curve. alagappauniversity.ac.in The dissociation energy (De) is the energy required to break the bond and separate the molecule into its constituent atoms. alagappauniversity.ac.in Both of these parameters are key outputs of theoretical calculations and are essential for characterizing the chemical bond. semanticscholar.org

For the ground state (X¹Σ⁺) of SrS, the calculated equilibrium internuclear distance is approximately 2.4405 Å. arizona.edu Theoretical studies have calculated Re and De for a wide range of electronic states, showing how these properties change upon electronic excitation. semanticscholar.orgresearchgate.net For example, one study characterized eighteen electronic states, finding the ground state to have a relatively large dissociation energy compared to weakly bound excited states. researchgate.net

Table 2. Selected Calculated Equilibrium Distances and Dissociation Energies for SrS
Electronic StateEquilibrium Internuclear Distance (Re) (Å)Dissociation Energy (De) (eV)Source
X¹Σ⁺2.4413.45 semanticscholar.org
(2)¹Σ⁺2.5120.74 semanticscholar.org
(1)³Π2.5972.67 semanticscholar.org
(1)¹Π2.5942.62 semanticscholar.org
(2)³Σ⁺2.5170.70 semanticscholar.org

Permanent Dipole Moments of the SrS Molecule

The permanent dipole moment is a fundamental property of a molecule, indicating the asymmetry in its charge distribution. Theoretical investigations into the diatomic this compound (SrS) molecule have provided valuable data on its electric properties.

Ab initio computational studies have been employed to investigate the ground state and numerous low-lying singlet and triplet electronic states of the SrS molecule. semanticscholar.org Using methods such as the complete active space self-consistent field (CASSCF) and multi-reference doubly and singly configuration interaction (MRDSCI), researchers have calculated the permanent dipole moment curves for 19 of these electronic states. semanticscholar.org These curves illustrate the variation of the dipole moment with the internuclear distance, offering a detailed picture of the molecule's polarity across different electronic configurations. semanticscholar.org

One theoretical study predicted the dipole moment for the SrS molecule to be 11.54 Debye (D). researchgate.net Such a high value is indicative of a significant charge separation between the strontium and sulfur atoms, which is expected given their difference in electronegativity. The study of these dipole moments is crucial for understanding the nature of the metal-sulfur bond in SrS and similar compounds. semanticscholar.org

Phonon Properties and Lattice Dynamics of this compound

The study of phonon properties and lattice dynamics is essential for understanding the vibrational and thermal characteristics of a solid. For this compound, these investigations confirm the stability of its crystal structure and provide insights into its thermal conductivity.

First-principles calculations, often employing density functional perturbation theory (DFPT), are used to compute the phonon dispersion spectra of SrS. researchgate.netmdpi.com In its stable rock-salt structure, the phonon spectra for SrS show no imaginary frequency modes, which is a key indicator of its dynamic stability. researchgate.net The analysis of the phonon dispersion and the vibrational density of states reveals distinct frequency ranges for modes dominated by the motion of the heavier strontium atoms and the lighter sulfur atoms. rsc.org

Theoretical studies have confirmed the dynamic stability of both the rock-salt and hexagonal monolayer phases of SrS through phonon dispersion calculations. sci-hub.se The analysis of these vibrational properties is fundamental for predicting thermal transport properties, such as lattice thermal conductivity. rsc.org

Prediction of Optoelectronic Properties and Charge Carrier Dynamics in this compound

The optoelectronic properties of this compound, particularly its band gap and the behavior of charge carriers, are critical for its application in electronic and optoelectronic devices. Computational methods provide a powerful tool for predicting these characteristics.

The band gap is a defining feature of a semiconductor. Theoretical calculations for this compound have yielded a range of values, depending on the computational method and the structural phase being modeled.

This compound is generally considered a wide and indirect band gap semiconductor. researchgate.netsci-hub.se First-principles calculations using the Generalized Gradient Approximation (GGA) within density functional theory (DFT) have predicted the band gap of rock-salt SrS to be around 2.5 eV. researchgate.net Other studies using similar GGA-PBE methods calculated an indirect band gap of 2.49 eV for the rock-salt phase and 2.88 eV for a hexagonal monolayer phase. sci-hub.sesci-hub.se An experimental study reported an indirect forbidden energy gap of about 4.32 eV. researchgate.net The discrepancy between theoretical and experimental values is a known issue, with DFT methods like GGA often underestimating band gaps. worktribe.com

The valence band maximum (VBM) for the rock-salt phase is typically located at the Γ point of the Brillouin zone, while the conduction band minimum (CBM) is at the X point, confirming the indirect nature of the gap. sci-hub.sesci-hub.se For the hexagonal monolayer phase, the VBM is at the M point and the CBM is at the Γ point, also resulting in an indirect gap. sci-hub.sesci-hub.se

Calculated Band Gap Energies for this compound (SrS)
PhaseComputational MethodBand Gap TypeCalculated Band Gap (eV)Reference
Rock-saltGGAIndirect2.5 researchgate.net
Rock-saltGGA-PBEIndirect2.49 sci-hub.sesci-hub.se
Hexagonal MonolayerGGA-PBEIndirect2.88 sci-hub.sesci-hub.se
-ExperimentalIndirect4.32 researchgate.net

The effective mass of charge carriers (electrons and holes) is a crucial parameter that influences their mobility and, consequently, the electrical conductivity of the material. researchgate.net Smaller effective masses generally lead to higher carrier mobility. mendeley.comnih.gov

While direct calculations for pure SrS are not abundant in the reviewed literature, studies on related this compound compounds provide valuable insights. For instance, first-principles investigations of strontium zirconium sulfide (α- and β-SrZrS₃) have predicted small effective masses for both holes and electrons. mendeley.comnih.gov This suggests high mobility and a low recombination rate for photo-generated charge carriers, which are desirable properties for photovoltaic applications. mendeley.comnih.gov

In a study on the oxysulfide Sr₂Sb₂O₂S₃, density functional theory calculations revealed very low effective masses for both electrons (mₑ* = 0.191(6) m₀) and holes (mₕ* = 0.276(2) m₀), where m₀ is the free electron mass. worktribe.comacs.org These low values are indicative of potentially very high carrier mobilities. worktribe.comacs.org The effective mass is intricately linked to the curvature of the electronic bands; a larger curvature corresponds to a smaller effective mass. worktribe.comacs.org The calculation of these properties is vital for designing and optimizing optoelectronic devices. researchgate.net

Band Gap Energy Calculations of this compound Materials

Thermoelectric Properties of this compound via First-Principles Calculations

Thermoelectric materials can directly convert heat energy into electrical energy, offering a pathway to cleaner energy production. researchgate.net The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. Theoretical calculations have been instrumental in evaluating the thermoelectric potential of this compound.

Systematic studies based on first-principles calculations combined with Boltzmann transport theory have been conducted to determine the thermoelectric properties of SrS in its rock-salt structure. researchgate.net The lattice thermal conductivity (κl) is a key parameter, as lower values are desirable for good thermoelectric performance. The room-temperature lattice thermal conductivity of SrS has been calculated to be 10.70 W/mK. researchgate.net Analysis shows that acoustic phonon branches are the primary contributors to this thermal conductivity. researchgate.net

The thermoelectric figure of merit (ZT) has been calculated as a function of carrier concentration and temperature. For p-type SrS, the maximum ZT value is predicted to range from 0.15 to 0.41 between 300 K and 700 K using the PBE functional. researchgate.net For n-type SrS, the corresponding ZT values are lower, ranging from 0.08 to 0.26. researchgate.net These results suggest that p-type SrS generally exhibits better thermoelectric performance than n-type SrS. researchgate.net Another study also identified both rock-salt and monolayer SrS as potentially excellent thermoelectric materials, particularly at temperatures beyond 600 K. sci-hub.se

Calculated Thermoelectric Properties of Rock-Salt this compound (SrS)
PropertyValueConditionsReference
Lattice Thermal Conductivity (κl)10.70 W/mKRoom Temperature researchgate.net
Max ZT (p-type)0.15 (PBE) / 0.10 (HSE)300 K researchgate.net
0.41 (PBE) / 0.30 (HSE)700 K researchgate.net
Max ZT (n-type)0.08 (PBE) / 0.09 (HSE)300 K researchgate.net
0.26 (PBE) / 0.28 (HSE)700 K researchgate.net

Luminescence and Optoelectronic Research in Strontium Sulfide Systems

Photoluminescent Properties of Strontium Sulfide (B99878)

Strontium sulfide (SrS) serves as a highly effective host material for phosphors, particularly when doped with rare-earth elements. Its crystal structure and electronic properties make it a versatile platform for a wide range of luminescent applications. The photoluminescence of doped SrS is characterized by broad emission bands, the properties of which can be finely tuned by the choice of dopant, its concentration, and the presence of co-dopants and structural defects. This allows for the development of phosphors with tailored emission colors and decay characteristics, suitable for technologies ranging from solid-state lighting to advanced bioimaging.

Luminescence Mechanisms in Rare Earth-Doped this compound Phosphors

The luminescence in rare earth-doped this compound is a complex process governed by the electronic transitions within the dopant ions, which are heavily influenced by the SrS host lattice. The introduction of dopant ions creates new energy levels within the band gap of the host material, enabling efficient absorption and emission of light. These processes are further complicated by the presence of intrinsic and extrinsic defects, which can act as trapping centers for charge carriers, leading to phenomena such as persistent luminescence.

The luminescence in rare earth-doped SrS phosphors under ultraviolet (UV) and visible light excitation is primarily driven by electronic transitions within the dopant ions, such as Europium (Eu²⁺) and Cerium (Ce³⁺). nih.gov The process begins when the dopant ion absorbs a photon, causing an electron to be promoted from its 4f ground state to a higher energy 5d excited state. hpstar.ac.cn This is an allowed 4f→5d transition, which results in broad excitation and emission bands. nih.gov

For instance, in Ce³⁺-doped SrS, excitation with blue light (around 430 nm) is associated with the transition of an electron to the 5d¹ excited energy level. hpstar.ac.cnacs.org The subsequent relaxation of this electron back to the 4f¹ ground state results in the emission of light. hpstar.ac.cn The emission often consists of two overlapping signals due to the spin-orbit splitting of the 4f ground state into ²F₅/₂ and ²F₇/₂ levels. researchgate.netresearchgate.net Similarly, the photoluminescence excitation spectra of Eu²⁺-doped SrS show a very broad band, indicating multiple transitions to the 4f⁶5d¹ manifold of the Eu²⁺ ion. rsc.org In addition to direct excitation of the dopant, the host SrS lattice can also absorb energy, particularly in the UV region (around 280 nm), which corresponds to the band-to-band transition of the SrS host. This energy can then be transferred to the dopant ion, contributing to its luminescence. rsc.org

This compound is a promising host material for phosphors activated by X-rays, exhibiting high luminescence yield and efficient X-ray absorption. rsc.orgresearcher.life The mechanism of X-ray induced persistent luminescence is distinct from photoluminescence and relies on the storage and slow release of energy. When the material is exposed to X-rays, high-energy electron-hole pairs are generated in the SrS host lattice. scispace.com These charge carriers (electrons and holes) can move through the lattice until they are captured by trapping centers. rsc.orgresearchgate.net

These traps are created by point defects within the crystal structure. researcher.liferesearcher.life After the X-ray excitation is terminated, the trapped electrons are gradually released by thermal energy. utupub.fi The released electrons then recombine with the ionized luminescent centers (the dopant ions), restoring them to their excited state. The subsequent radiative decay from this excited state to the ground state produces the long-lasting glow known as persistent luminescence. utupub.fi Studies using X-ray absorption techniques have shown that this process involves complex charge transfer phenomena. researcher.liferesearcher.life For example, during X-ray irradiation of SrS:Eu,Dy, a partial oxidation of Eu²⁺ to Eu³⁺ is observed, which is directly linked to the charging of the phosphor. scispace.com The presence of co-dopants can increase the number of defects, leading to longer persistent luminescence decay times. researcher.life

Structural defects are fundamental to the phenomenon of persistent luminescence in this compound phosphors, as they function as trap levels that store excitation energy. rsc.orgresearchgate.net These defects disrupt the perfect periodicity of the crystal lattice, creating localized energy states within the band gap of the SrS host.

These point defects can be categorized as:

Intrinsic Defects: These are native to the host material and include vacancies (missing ions from their lattice sites) and interstitials (ions located in between regular lattice sites). In SrS, strontium vacancies (V"Sr) and sulfur vacancies (V•S) are common. researchgate.net The high concentration of intrinsic defects in SrS is thought to arise from the weak ionic bond between strontium (a hard acid) and sulfide (a soft base), which lowers the energy required to form these defects. utupub.fi

Extrinsic Defects: These are introduced by the intentional addition of dopant and co-dopant ions. When a dopant ion (like Eu²⁺ or Ce³⁺) substitutes a Sr²⁺ ion, structural distortions can occur due to differences in ionic radii and charge, creating charge-compensating defects that act as traps. rsc.orgresearcher.life Co-doping with trivalent rare-earth ions (like Pr³⁺ or Dy³⁺) is a common strategy to deliberately create deeper or more numerous trap levels, thereby enhancing the duration and intensity of the afterglow. researchgate.netmdpi.com For example, doping SrS:Eu²⁺ with Pr³⁺ creates PrSr• defects which can suppress the formation of certain intrinsic defects while increasing their energy depth, ultimately improving the persistent luminescence properties. researchgate.net

The depth of these traps (the energy required to release a trapped electron) determines the temperature dependence and decay rate of the persistent luminescence. Deeper traps lead to a longer-lasting afterglow.

When a rare-earth dopant ion is incorporated into the this compound host lattice, its electronic energy levels are significantly perturbed by the local environment, a phenomenon critical to its luminescent properties.

Complex Charge Transfer Processes: The interaction between the dopant and the host lattice can also facilitate complex charge transfer processes, especially under high-energy excitation like X-rays. X-ray Absorption Near Edge Structure (XANES) studies have provided direct evidence of these processes. For instance, in SrS co-doped with Europium and Cerium, XANES spectra revealed that Cerium can exist in a mixed-valence state (a combination of Ce³⁺ and Ce⁴⁺). researcher.life It was also shown that X-ray irradiation triggers charge transfer, which can involve the photo-oxidation of the dopant, such as Eu²⁺ being converted to Eu³⁺. scispace.comutupub.fi This photo-oxidation is a key part of the energy storage mechanism in persistent phosphors. utupub.fi Additionally, energy transfer can occur between different dopant ions. In SrS:Ce³⁺,Eu²⁺ systems, energy can be transferred from Ce³⁺ to Eu²⁺ via a resonance-type dipole-dipole interaction, which modulates the final emission spectrum. rsc.org

Role of Structural Defects and Trap Levels in this compound Luminescence

Influence of Dopant Concentration and Type on this compound Luminescence Intensity and Emission Spectra

The luminescent properties of this compound phosphors, including their brightness and color, are highly dependent on both the specific type of rare-earth dopant used and its concentration within the host material.

The type of dopant determines the characteristic emission wavelength. For example, Eu²⁺ doping in SrS typically results in a broad emission band in the orange-to-red region of the spectrum, while Ce³⁺ doping produces a blue-green to greenish-yellow emission. nih.govhpstar.ac.cnrsc.org The ability to use different dopants allows for the creation of phosphors with a wide range of colors. Furthermore, co-doping with a second type of ion is a powerful strategy to modify the luminescent properties. Co-doping SrS:Eu²⁺ with Ce³⁺ can tune the emission color through energy transfer from cerium to europium. rsc.org In other cases, co-dopants are used not as emitters but as charge compensators. For instance, when trivalent Ce³⁺ replaces divalent Sr²⁺, charge imbalance occurs. Adding a monovalent ion like Na⁺ can compensate for this charge difference, which has been shown to enhance emission intensity and cause a blue-shift in the emission of SrS:Ce³⁺ phosphors. hpstar.ac.cnarxiv.org

The dopant concentration has a critical effect on luminescence intensity. For any given dopant, there is an optimal concentration at which the emission is brightest. As the concentration increases from a very low level, the luminescence intensity increases because more emitting centers are present. However, if the concentration is increased beyond a certain critical point, the intensity begins to decrease. rsc.orgarxiv.org This phenomenon is known as concentration quenching. arxiv.org It occurs because the average distance between dopant ions becomes so small that non-radiative energy transfer between them becomes highly probable, allowing the excitation energy to be lost as heat instead of being emitted as light. arxiv.orgmdpi.com The critical concentration depends on the specific dopant and host system. Research has shown that for Eu²⁺-doped SrS, the most intense luminescence is achieved at a concentration of 0.2 mol%. rsc.org For Ce³⁺-doped SrS, the optimal concentration was found to be 0.5 mol%. hpstar.ac.cnarxiv.org Dopant concentration can also influence the emission wavelength; increasing the concentration of Ce³⁺ in SrS can cause a red-shift in the emission color. arxiv.org

Table 1: Effect of Dopant Concentration on Luminescence Properties of SrS Phosphors

Phosphor SystemDopant Concentration (mol%)Key Findings on LuminescenceReference
SrS:Eu²⁺0.2Exhibits the most intense luminescence. rsc.org
SrS:Eu²⁺> 0.2Luminescence intensity decreases due to concentration quenching via dipole-dipole interactions. rsc.org
SrS:Ce³⁺0.5Considered the optimal doping level for maximum photoluminescence intensity. hpstar.ac.cnarxiv.org
SrS:Ce³⁺> 0.5Emission intensity decreases due to concentration quenching. The critical energy transfer distance (Rc) was calculated to be 27.50 Å. hpstar.ac.cnacs.org
SrS:Ce³⁺0.5 to 5.0The emission peak shifts from 491 nm to 500 nm (red-shift) with increasing concentration. hpstar.ac.cn

Table 2: Influence of Co-dopant Type on SrS Luminescence

Base PhosphorCo-dopantCo-dopant Concentration (mol%)Effect on LuminescenceReference
SrS:Eu²⁺Ce³⁺1.0Modulates luminescence intensity and peak position via energy transfer from Ce³⁺ to Eu²⁺. rsc.org
SrS:Ce³⁺ (1.0 mol%)Na⁺0.5 to 1.5Emission intensity is enhanced. Acts as a charge compensator. hpstar.ac.cnacs.org
SrS:Ce³⁺ (1.0 mol%)Na⁺> 1.5Emission intensity decreases as excess Na⁺ ions may create defects that quench luminescence. hpstar.ac.cn
SrS:Ce³⁺ (1.0 mol%)Na⁺1.5Causes a blue-shift in the emission peak by minimizing vacancy formation. hpstar.ac.cn
SrS:Eu²⁺Pr³⁺0.33Improves persistent luminescence properties by creating deeper defect trap levels. researchgate.net

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 83531
Europium(II) sulfide 159458
Cerium(III) sulfide 159427
Sodium sulfide 237780
Praseodymium(III) sulfide 159515
Strontium chloride 24595
Silver nitrate (B79036) 24470
Thioacetamide 2723941
Dysprosium(III) oxide 159450
Europium-Doped this compound (SrS:Eu²⁺)

Nanophosphor Development and Luminescent Behavior of this compound Nanostructures

The synthesis of this compound in the form of nanostructures, such as nanoparticles and nanowhiskers, has opened new avenues for research and applications. researchgate.net Nanophosphors can exhibit unique luminescent behaviors compared to their bulk counterparts, sometimes attributed to quantum confinement effects and an increased surface-to-volume ratio. researchgate.net

Studies on Ce³⁺-doped SrS nanostructures synthesized by methods like solid-state diffusion have reported average grain sizes of around 55 nm. researchgate.net These nanostructures maintain the characteristic blue-green emission of SrS:Ce³⁺, with peaks observed at 481 nm and a shoulder at 530 nm. researchgate.net Interestingly, a blue shift in the band-to-band absorption has been noted in these nanomaterials compared to bulk SrS, which may be due to quantum confinement. researchgate.net

However, the luminescent intensity of nanophosphors can be complex. While a reduction in particle size is sometimes expected to enhance luminescence, factors like surface defects generated during synthesis (e.g., by ball milling) can act as quenching centers, leading to a decrease in emission intensity. researchgate.net The development of nanophosphors with controlled size, morphology, and surface passivation is crucial for their application in next-generation display and lighting technologies. researchgate.net

Electroluminescent Applications of this compound

This compound-based phosphors are important materials for electroluminescent (EL) devices, where light is generated directly from the application of an electric field. nih.gov Their ability to produce bright emission in key regions of the visible spectrum makes them vital for the development of full-color displays and efficient solid-state lighting. google.com

This compound in Thin Film Electroluminescent (TFEL) Displays

This compound, particularly when doped with cerium (SrS:Ce), has been a cornerstone material for the blue and blue-green components in alternating current thin-film electroluminescent (ACTFEL) displays. google.comch00ftech.com In a typical TFEL device, a thin film of the phosphor material is sandwiched between two insulating layers and transparent electrodes. When a high electric field is applied, electrons are accelerated and impact-excite the luminescent centers (e.g., Ce³⁺), causing them to emit light. aip.orgaip.org

SrS:Ce is valued for its broad emission spectrum that covers both the blue and green portions of the visible spectrum, which allows for the creation of a blue pixel through filtering. aip.orggoogle.com Research has focused on improving the luminance and efficiency of SrS:Ce TFEL devices, with reported luminous efficiencies reaching 1.6 lm/W. aip.orgaip.org The performance of these devices is highly dependent on the crystallinity of the phosphor thin film, the doping concentration, and the presence of co-dopants and defects. aip.orgresearchgate.net The electrical characteristics of SrS:Ce TFEL devices are complex, involving the ionization of Ce³⁺ centers and the influence of space charges and defects within the phosphor layer. aip.org

Development of this compound-Based Phosphors for Light-Emitting Diodes (LEDs) and Solid-State Lighting

In the realm of solid-state lighting, SrS-based phosphors are gaining renewed interest, especially for use in phosphor-converted white LEDs (pc-wLEDs). nih.gov The common approach for generating white light involves using a blue InGaN LED chip to excite one or more phosphors that convert some of the blue light into longer wavelengths (e.g., yellow, green, and red). arxiv.org

Sulfide phosphors like SrS:Eu²⁺ are particularly valuable because they can efficiently absorb blue light and emit in the red region of the spectrum, which is often lacking in standard w-LEDs that use only a yellow phosphor. nih.govresearchgate.net The inclusion of a red-emitting component like SrS:Eu²⁺ can significantly improve the color rendering index (CRI) and create a "warm" white light. rsc.org

Research is focused on synthesizing SrS-based phosphors that are stable and efficient under the operating conditions of an LED. For instance, co-doping SrS:Eu²⁺ with Ce³⁺ has been shown to be an effective way to enhance luminescence via energy transfer, leading to the fabrication of warm w-LEDs with high CRI values. rsc.org Similarly, Ce³⁺ and Na⁺ co-doped SrS phosphors have been developed that exhibit a broad emission band from 430 to 700 nm, making them promising candidates for high color quality solid-state lighting. hpstar.ac.cnarxiv.org The development of these advanced phosphors is crucial for the next generation of energy-efficient and high-quality solid-state lighting solutions. ijlaindia.orgarxiv.org

Optical Information Storage and Imaging Applications of this compound Materials

This compound (SrS), particularly when doped with rare-earth elements, has garnered significant attention for its potential in advanced technological applications. Its unique luminescent properties, specifically photostimulated luminescence (PSL) and persistent luminescence, make it a promising material for optical information storage and various imaging modalities. researchgate.net The ability to store energy from an excitation source and release it upon stimulation is the cornerstone of these applications.

The fundamental mechanism in doped SrS, often co-doped with europium (Eu) and samarium (Sm), involves the trapping of electrons. psu.edu When the material is exposed to light (e.g., blue light), electrons are excited from the ground state of the Eu²⁺ ions. psu.edu These excited electrons can then tunnel and become trapped at Sm³⁺ ions, converting them to Sm²⁺. psu.edu These trapped electrons are stable at room temperature and represent stored information. psu.eduspiedigitallibrary.org The information can be "read" by stimulating the material with infrared (IR) light, which releases the trapped electrons. psu.eduspiedigitallibrary.org These electrons then return to the Eu³⁺ ions (which were formed during the initial writing process), causing them to emit light, typically in the orange-to-red part of the spectrum. psu.edu This process is known as photostimulated luminescence (PSL). optica.org

Optical Information Storage

The photostimulated luminescence of electron-trapping materials like SrS:Eu,Sm forms the basis for novel optical memory systems. optica.org These materials offer the potential for erasable and rewritable data storage. optica.orgresearchgate.net The process involves using one wavelength of light to "write" data by trapping electrons and a second, typically longer, wavelength (infrared) to "read" the data by stimulating light emission. spiedigitallibrary.org

Key characteristics that make SrS:Eu,Sm suitable for optical memory include:

High Storage Density : The information is stored in electron traps within the volume of the material, theoretically allowing for much higher storage capacities than conventional 2D optical media. psu.eduoptica.org Three-dimensional optical memory systems have been proposed based on transparent SrS:Eu,Sm thin films. psu.edu

Fast Data Transfer : The reading and writing processes are based on electronic transitions, which can be inherently faster than the thermal effects used in phase-change or magneto-optical media. optica.orgnasa.gov

Rewritability : The process of trapping and releasing electrons is reversible, allowing the memory to be erased and rewritten. optica.org Erasing can be achieved without localized heating. nasa.gov

Durability : As the storage mechanism does not rely on localized heating, the medium is potentially more durable than conventional optical storage materials. nasa.gov

Research has focused on optimizing SrS:Eu,Sm for these applications. Studies on thin films grown by techniques like pulsed laser deposition (PLD) and molecular-beam epitaxy (MBE) have shown that properties such as crystallinity and deposition temperature are crucial for achieving strong infrared-stimulated luminescence (ISL). researchgate.net For instance, SrS:Eu,Sm thin films grown on MgO substrates showed that the strongest ISL intensity was achieved at a substrate temperature of 500 °C. researchgate.net The goal is to produce materials with high PSL brightness for a good signal-to-noise ratio, a short luminescent lifetime for fast readout, and low light scattering to enable high bit densities. optica.org

PropertyValue/CharacteristicDopantsSignificance in Optical Storage
Write Wavelength ~480-550 nm (Blue-Green)Eu²⁺, Sm³⁺Excites electrons from Eu²⁺ for trapping at Sm³⁺ sites. psu.eduspiedigitallibrary.org
Read Wavelength ~800-1300 nm (Infrared)Sm²⁺Stimulates the release of trapped electrons. spiedigitallibrary.org
Emission Wavelength ~600-620 nm (Orange-Red)Eu²⁺The signal read out from the storage medium. researchgate.netresearchgate.net
Storage Mechanism Electron Trapping (PSL)Eu, SmAllows for erasable, high-density data storage. optica.orgnasa.gov
Theoretical Capacity High (proportional to 1/λ³)N/AEnables 3D optical memory architectures. psu.edu

Imaging Applications

The same properties that make this compound useful for data storage also enable its use in advanced imaging technologies, ranging from medical radiography to in-vivo biological imaging.

Medical Imaging and Dosimetry: Storage phosphors, including doped this compound, have been investigated for digital radiography. spiedigitallibrary.org In a process known as computed radiography (CR), an imaging plate coated with a storage phosphor stores a latent image upon exposure to X-rays. nih.gov The X-rays create trapped electrons and holes in the phosphor. nih.gov Later, the plate is scanned with a laser (optical stimulation), which releases the trapped energy as light. spiedigitallibrary.orgnih.gov This emitted light is detected and converted into a digital image. spiedigitallibrary.org The phosphor plate can then be erased and reused. spiedigitallibrary.org While barium-based phosphors like BaFBr:Eu²⁺ became the commercial standard, early research explored doubly activated this compound phosphors for these applications. spiedigitallibrary.orgnih.gov The principle also extends to radiation dosimetry, where the amount of luminescence emitted is proportional to the absorbed radiation dose. myu-group.co.jpsemanticscholar.org

Biological Imaging: A significant and emerging application is the use of persistent luminescence nanoparticles (PLNPs) for in-vivo biological imaging. nih.gov Persistent luminescence is the phenomenon where a material continues to glow for minutes or hours after the excitation source is removed. researchgate.nettaylorandfrancis.com Using SrS-based PLNPs as imaging agents has several advantages over conventional fluorescence imaging:

Background-Free Imaging : Since no external excitation light is needed during imaging, interference from tissue autofluorescence is eliminated, leading to a very high signal-to-noise ratio. nih.govacs.org

Deep Tissue Penetration : The emission from doped SrS can be tuned to the near-infrared (NIR) window (650-1350 nm), where biological tissues are most transparent. acs.orggoogle.com

Re-excitation : The persistent luminescence of NIR-emitting PLNPs can be reactivated in-situ using red or NIR light, which can penetrate tissues deeply, allowing for long-term tracking and imaging without being limited by the natural decay time of the luminescence. researchgate.netacs.org

These properties make SrS-based nanoprobes promising for applications like mapping an organism's vascular system and other diagnostic imaging tasks. google.com Research continues to focus on designing efficient and stable red-emitting persistent phosphors like SrS:Eu²⁺ to enhance their utility in biological applications. researchgate.nettaylorandfrancis.com

Catalytic and Environmental Applications of Strontium Sulfide

Catalytic Activity of Strontium Sulfide (B99878)

Strontium sulfide (SrS) has emerged as a compound of interest in the field of catalysis, particularly for environmental applications. Its specific chemical properties enable it to participate in reactions that can mitigate industrial pollutants.

Research has identified this compound as a promising material for the catalytic reduction of nitrogen oxides (NOx), a major contributor to air pollution. In a comparative study of nineteen different metal sulfides, this compound was highlighted as one of the most effective for this purpose. nih.gov Its catalytic activity is a key factor in its potential for developing more efficient environmental catalysts.

Experimental evaluations have confirmed the efficacy of this compound in significantly lowering NOx emissions, outperforming several other metal sulfides. Further research into catalyst combinations has found that a formulation of this compound and sodium fluoride (B91410) (NaF) is among the top-performing mixtures for NOx reduction. nih.gov This suggests that while this compound is effective on its own, its performance can be enhanced through synergistic combinations with other compounds.

The primary role of this compound in pollution control is centered on its catalytic capabilities for NOx reduction. As a catalyst, it facilitates the conversion of harmful nitrogen oxides into less hazardous substances, making it a valuable component in the development of advanced pollution control systems. The compound's potential is being explored for integration into more efficient environmental catalysts aimed at treating industrial emissions. While traditional manufacturing of this compound has environmental drawbacks, newer, more sustainable production methods using biofuels like bioethanol are being developed to reduce the carbon footprint associated with its synthesis. mdpi.com

Nitrogen Oxide (NOx) Reduction Catalysis Using this compound

Environmental Remediation through this compound Composites

In addition to its catalytic uses, this compound is a component in advanced composite materials designed for environmental cleanup, specifically for the removal of radioactive contaminants from water.

Composite materials containing metal sulfides have demonstrated high efficacy in adsorbing radioactive strontium ions (Sr²⁺) from aqueous solutions. researchgate.netdoi.org These materials are particularly important for treating nuclear wastewater, where radioactive strontium-90 (B1230875) is a significant and hazardous component. pnas.orgnih.gov Novel metal sulfide adsorbents, such as a potassium-zinc-tin sulfide (KZTS), have been synthesized and show rapid and effective removal of Sr²⁺. researchgate.netdoi.org Another layered metal sulfide, NaTS-2, was able to remove over 99% of Sr²⁺ from a solution within the first minute of contact. researchgate.net

The performance of these sulfide-based adsorbents is often superior to other materials, especially under the extreme pH conditions found in some nuclear waste streams. pnas.orgnih.gov The data below summarizes the performance of several metal sulfide composites in removing strontium ions.

Adsorbent CompositeMaximum Adsorption Capacity (q_max)Distribution Coefficient (K_d)Equilibrium TimeReference
KZTS 19.3 mg/g1.26 x 10⁶ mL/g10 min researchgate.netdoi.org
NaTS-2 88.9 mg/g≥ 3.0 x 10⁵ mL/g60 min researchgate.net
KMS-1 (x=0.95)77 mg/g1.58 x 10⁵ mL/g24 hours pnas.org
KZTS-NS 55.7 mg/gNot specified1 min researchgate.net

Table 1: Comparative performance of various metal sulfide composites for strontium ion adsorption.

The primary mechanisms by which sulfide composites capture strontium ions are ion exchange and surface bonding. researchgate.netdoi.org In many layered metal sulfides, such as KZTS and KMS-1, mobile alkali ions like potassium (K⁺) are present within the material's layers. researchgate.netpnas.orgnih.gov When exposed to strontium-contaminated water, these K⁺ ions are exchanged for Sr²⁺ ions, effectively trapping the strontium within the composite's structure. researchgate.netdoi.orgnih.gov This ion exchange mechanism is considered the dominant process for strontium removal by these materials. researchgate.netdoi.org

In addition to ion exchange, direct bonding occurs between the strontium ions and the sulfur atoms on the adsorbent's surface. researchgate.netdoi.org This interaction, known as surface complexation or ligand bonding, involves the soft sulfide ligands (S²⁻) in the material's framework showing a natural affinity for soft metals like Sr²⁺. doi.orgresearchgate.net This dual-mechanism approach contributes to the high efficiency and strong, often irreversible, binding of strontium to the sulfide composites. researchgate.netdoi.org

A critical attribute for any adsorbent in environmental remediation is selectivity—the ability to target a specific contaminant in the presence of other competing ions. Metal sulfide composites have demonstrated remarkable selectivity for strontium. The KMS-1 family of layered sulfides shows an outstanding preference for strontium ions even in highly alkaline solutions that contain a large excess of competing sodium ions. pnas.orgnih.gov This is a significant advantage, as many conventional adsorbents fail in such harsh chemical environments. pnas.org

Similarly, the KZTS adsorbent has been shown to have high selectivity for Sr²⁺ in both alkaline water and tap water. doi.org However, its performance can be inhibited to some degree by very high concentrations of competing ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). researchgate.netdoi.org Another composite, based on tin sulfide (FJSM-SnS/PAN), also maintained high removal rates for Sr²⁺ in the presence of excess sodium. nsf.gov This high selectivity makes sulfide-based composites promising candidates for treating complex industrial and nuclear waste, where high salt concentrations are common. osti.gov

Biomedical Research and Biotechnological Prospects of Strontium Sulfide

Strontium Ion Release from Strontium Sulfide (B99878) and Its Biological Effects

The biomedical utility of strontium sulfide is predicated on its behavior in an aqueous environment, such as that found in biological systems. This compound readily hydrolyzes in the presence of water, a reaction that yields strontium hydroxide (B78521) (Sr(OH)₂) and hydrogen sulfide (H₂S).

Hydrolysis of this compound: SrS + 2H₂O → Sr(OH)₂ + H₂S

The strontium hydroxide then dissolves to release strontium ions (Sr²⁺), which are the primary mediators of the compound's effects on bone tissue. These ions are chemically similar to calcium ions (Ca²⁺), allowing them to interact with biological pathways that regulate bone metabolism. frontiersin.org

The primary biological effects of strontium ions are centered on bone remodeling:

Stimulation of Osteoblasts: Strontium ions have been shown to promote the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix. frontiersin.orgnih.gov They can increase the production of bone matrix proteins such as collagen. ncats.io

Inhibition of Osteoclasts: Concurrently, strontium ions inhibit the differentiation and activity of osteoclasts, the cells that resorb bone tissue. frontiersin.orgnih.gov This dual action—simultaneously promoting bone formation and reducing bone resorption—shifts the balance of bone turnover towards a net gain in bone mass. frontiersin.org

A key mechanism for these effects is the interaction of Sr²⁺ with the calcium-sensing receptor (CaSR), which is present on both osteoblasts and osteoclasts. frontiersin.org Activation of this receptor by strontium ions triggers downstream signaling pathways that modulate cell activity, leading to the observed effects on bone. frontiersin.org

The other hydrolysis product, hydrogen sulfide, is also a biologically active molecule known as a gasotransmitter. It has been shown to be involved in processes like vasodilation and cellular protection against oxidative stress. nih.gov

Role of this compound in Bone Regeneration and Osteoporosis Treatment Modalities

The dual effect of strontium ions on bone metabolism makes strontium-releasing materials promising candidates for bone regeneration and the treatment of osteoporosis. nih.gov While the drug strontium ranelate has been used clinically for osteoporosis, concerns over side effects have spurred interest in developing biomaterials for local delivery of strontium, which could maximize therapeutic benefits at the target site while minimizing systemic exposure. frontiersin.orgncats.iodrugbank.com

This compound can be considered a source material for the localized delivery of therapeutic Sr²⁺ ions. By incorporating SrS into implantable biomaterials, such as bone cements or porous scaffolds, a sustained release of strontium ions could be achieved directly at the site of a bone defect or fracture. mdpi.com Research on various strontium-doped biomaterials supports this concept.

Key Research Findings on Strontium-Based Biomaterials for Bone Repair:

Material TypeKey FindingsReference(s)
Strontium-doped Calcium Phosphate Enhanced new bone formation and improved integration between bone and the implant. nih.gov
Strontium-doped Bioactive Glass Modulated inflammatory responses to improve osteogenesis and suppressed osteoclast formation. acs.org
Strontium-containing Bone Cement Stimulated bone regeneration while releasing biomolecules that limit bone resorption. mdpi.com
Strontium-doped Hydroxyapatite (B223615) Increased proliferation and differentiation of osteoblasts and improved osseointegration. mdpi.comnih.gov

These studies, while not using this compound directly, establish a strong proof-of-concept. They demonstrate that local release of strontium ions from a carrier material effectively stimulates bone repair. mdpi.comacs.org Therefore, this compound, if formulated to control its hydrolysis, could be a valuable component in the development of next-generation orthopedic and dental implants designed to treat osteoporosis and accelerate the healing of bone defects. nih.govmdpi.com

Investigation of Antioxidant Properties of this compound in Cellular Environments

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in cellular damage and the pathogenesis of various diseases, including osteoporosis. Research indicates that strontium may possess antioxidant capabilities. nih.gov

Empirical studies have shown that strontium can mitigate oxidative stress and suppress the release of pro-inflammatory cytokines, which are often associated with inflammatory conditions that can degrade bone. nih.gov For instance, in an animal model of osteoporosis, treatment with strontium ranelate was found to decrease levels of a lipid peroxidation marker while increasing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase. nih.gov

The antioxidant potential of this compound may be twofold, originating from both its hydrolysis products:

Strontium Ions (Sr²⁺): As described, strontium ions themselves have been linked to the reduction of oxidative stress markers in cellular assays. nih.gov

Hydrogen Sulfide (H₂S): H₂S is a recognized antioxidant that can protect cells from damage caused by oxidative stress. nih.gov

Biocompatibility Studies of this compound Materials for Biomedical Applications

The biocompatibility of a material is a critical factor for any biomedical application. For this compound, this is a complex issue that must consider its hydrolysis products separately.

Strontium ions (Sr²⁺), at appropriate concentrations, are generally considered biocompatible. mdpi.com Numerous studies on strontium-doped biomaterials, such as strontium-substituted hydroxyapatite and bioactive glasses, have demonstrated that these materials support cell adhesion, proliferation, and differentiation, indicating good cytocompatibility. mdpi.comresearchgate.netunibo.it In some cases, strontium doping has been shown to improve the biocompatibility of the host material.

The primary biocompatibility challenge for this compound lies in its other hydrolysis product: hydrogen sulfide (H₂S). While H₂S has therapeutic effects at low, controlled concentrations, its rapid and uncontrolled release from simple sulfide salts can be toxic. nih.govrsc.org Safety data for this compound highlight that it is toxic to aquatic life and releases hazardous H₂S gas upon contact with moisture or acids. fishersci.com The gas is also classified as being corrosive to the respiratory tract. fishersci.comnoaa.gov

Therefore, the direct use of pure this compound in biomedical applications is unlikely. For SrS to be used safely, it would need to be incorporated into a composite material or scaffold system designed to precisely control its rate of hydrolysis. This would allow for the slow and sustained release of therapeutic Sr²⁺ ions while keeping the local concentration of H₂S below cytotoxic levels. Studies on other strontium salts, such as strontium-containing calcium sulfate (B86663), have shown excellent biocompatibility, suggesting that if the anion component is non-toxic, strontium-based materials can be safe for clinical use. researchgate.net

Advanced Characterization Techniques and Methodologies in Strontium Sulfide Research

Structural Characterization Techniques for Strontium Sulfide (B99878)

The physical and chemical properties of strontium sulfide are intrinsically linked to its crystal structure and morphology. Therefore, precise characterization of these attributes is fundamental in SrS research.

X-ray Diffraction (XRD) for Phase and Crystallinity Analysis

X-ray diffraction (XRD) is a primary and indispensable tool for the analysis of this compound. It is used to determine the phase purity and crystalline structure of the material.

Principle and Findings: this compound crystallizes in a cubic rock-salt (NaCl) structure, belonging to the Fm-3m space group. chemicalbook.comlonwinchem.commaterialsproject.org In this structure, each strontium ion (Sr²⁺) is octahedrally coordinated to six sulfur ions (S²⁻), and vice versa. XRD analysis confirms this structure by identifying characteristic diffraction peaks corresponding to specific crystallographic planes. For instance, studies have identified polycrystalline orientation along the (200), (311), and (420) planes for SrS thin films. oaji.net

The lattice constant, which is the dimension of the unit cell, is a key parameter obtained from XRD data. For SrS, the lattice constant 'a' is approximately 0.602 nm (or 6.02 Å). chemicalbook.commaterialsproject.org This value can be precisely determined from the positions of the diffraction peaks in the XRD pattern. The sharpness and intensity of these peaks also provide information about the crystallinity of the sample; sharp, well-defined peaks indicate a highly crystalline material, while broad peaks suggest a more amorphous or nanocrystalline nature. rroij.com

XRD is also crucial for identifying any secondary phases or impurities that may be present in the sample. For example, in the synthesis of SrS, incomplete reactions or exposure to air can lead to the formation of strontium oxide (SrO) or strontium sulfate (B86663) (SrSO₄), which would be detectable as additional peaks in the XRD pattern. chemicalbook.commdpi.com

Below is a table summarizing typical XRD data for this compound:

PropertyValueReference
Crystal SystemCubic chemicalbook.comlonwinchem.comloradchemical.com
Space GroupFm-3m chemicalbook.commaterialsproject.org
Lattice Constant (a)~6.02 Å (0.602 nm) chemicalbook.commaterialsproject.org
JCPDS Card No.08-489 tandfonline.com
JCPDS Card No.75-895 oaji.net

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and microstructure of this compound at the micro- and nanoscale. pressbooks.pub

Principle and Findings: SEM operates by scanning a focused beam of electrons onto a sample's surface. pressbooks.pub The interactions between the electrons and the sample generate various signals, including secondary electrons and backscattered electrons, which are used to form an image. pressbooks.pub This allows for the detailed observation of particle size, shape, and aggregation. pressbooks.pub

SEM studies of this compound have revealed diverse morphologies depending on the synthesis method. As-synthesized SrS can appear as a powder with particle sizes of less than 5 microns. loradchemical.com When prepared as thin films, the morphology can vary significantly. For example, the morphology of pulsed laser deposited SrS thin films is influenced by the background gas used during deposition, such as argon or hydrogen sulfide (H₂S). researchgate.net SEM images can clearly show differences in the surface of thin films, which can range from being composed of nano-sized, unagglomerated material to exhibiting well-defined crystalline structures with sharp geometric edges. mdpi.comloradchemical.com In some preparations, SrS thin films show a surface composed of grain-like features. researchgate.net

SEM is often coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDAX), which provides elemental analysis of the sample. mdpi.com This combination allows researchers to correlate the morphology with the elemental composition, confirming the presence and distribution of strontium and sulfur within the observed features. mdpi.comsciety.org

Spectroscopic Characterization of this compound

Spectroscopic techniques are vital for probing the elemental composition, chemical states, and local atomic environment within this compound. These methods provide information that is complementary to structural analysis.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Purity Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. freescience.orgmdpi.com

Principle and Findings: XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. mdpi.com The binding energy of these electrons is characteristic of the element and its chemical state.

In the analysis of this compound, XPS is used to confirm the presence of strontium and sulfur and to determine their atomic concentrations. capes.gov.br The binding energies of the Sr 3d and S 2p core levels are of particular interest. For this compound, the Sr 3d₅/₂ peak is observed at a binding energy of approximately 132.5 to 134.3 eV. researchgate.net The S 2p₃/₂ peak for a metal sulfide is typically found around 161.5 eV. thermofisher.com

XPS is also highly effective in detecting surface impurities or oxidation states. For instance, the presence of strontium carbonate (SrCO₃), strontium hydroxide (B78521) (Sr(OH)₂), or strontium sulfite (B76179) on the surface of SrS films can be identified by the appearance of additional peaks or shifts in the primary Sr and S peaks. capes.gov.br Sulfur, in particular, may show peaks corresponding to oxidized species if the sample has been exposed to air. capes.gov.br Studies on Ce-doped SrS thin films have used XPS to confirm that cerium is incorporated in its trivalent state (Ce³⁺). capes.gov.br

A summary of typical XPS binding energies for species relevant to SrS analysis is provided below:

Element/TransitionChemical StateApproximate Binding Energy (eV)Reference
Sr 3d₅/₂SrS132.5 - 134.3 researchgate.net
S 2p₃/₂Metal Sulfide~161.5 thermofisher.com
S 2pSulfate (SO₄²⁻)~169.0 researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Analysis for Local Atomic Structure

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for investigating the local atomic structure around a specific element. uu.nluu.nl It provides information on the number, type, and distance of neighboring atoms.

Principle and Findings: EXAFS refers to the oscillatory modulation of the X-ray absorption coefficient on the high-energy side of an absorption edge. uu.nl This fine structure arises from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered from neighboring atoms. uu.nl Analysis of the EXAFS signal can yield precise information about the local coordination environment.

In the context of this compound research, EXAFS is particularly useful for studying doped materials. When a dopant, such as a rare-earth element, is introduced into the SrS host lattice, EXAFS can determine how and where the dopant ion is incorporated. For example, EXAFS analysis has suggested that rare-earth ions primarily substitute for Sr²⁺ ions in the SrS lattice. rsc.org This substitution can cause local structural distortions, which depend on the difference in ionic radii between the Sr²⁺ ion and the dopant ion. rsc.org EXAFS can quantify these changes in bond lengths and coordination numbers around the absorbing atom. researchgate.net

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Valence States and Charge Transfer

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the electronic state and local symmetry of the absorbing atom. arizona.edu

Principle and Findings: The XANES region of an absorption spectrum is close to the absorption edge and is characterized by features arising from the transition of a core electron to unoccupied electronic states. geoscienceworld.orgarizona.edu The energy position and shape of the XANES features are highly sensitive to the oxidation state (valence) of the absorbing atom and its coordination geometry. arizona.edu A shift in the absorption edge to higher energy generally indicates a higher oxidation state. geoscienceworld.orgarizona.edu

In this compound research, XANES is instrumental in determining the valence states of both the host elements and any dopants. For instance, in SrS co-doped with cerium (Ce) and europium (Eu), XANES spectra have revealed the mixed-valence nature of Ce. rsc.org Furthermore, XANES can be used to study dynamic processes. It has been shown that X-ray irradiation can trigger complex charge transfer processes in these materials. rsc.org By comparing the XANES spectra of a sample before and after exposure to stimuli like X-rays, researchers can gain insights into the mechanisms of phenomena such as persistent luminescence. rsc.org For example, in non-persistent luminescent SrS:Eu²⁺, XANES analysis indicated the presence of only Eu²⁺, even after X-ray irradiation. researchgate.net This contrasts with persistent phosphors where valence state changes are often observed. researchgate.net

Rutherford Backscattering Spectrometry (RBS) for this compound Film Thickness and Composition

Surface Area and Porosity Analysis of this compound Materials: Brunauer-Emmett-Teller (BET) Method

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid and porous materials. anton-paar.comupi.edu The technique is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the surface area can be calculated. upi.edu

The surface area of this compound materials can be an important parameter, particularly for applications involving catalysis or when the material is in a powdered or nanoparticulate form. A higher surface area can lead to increased reactivity and can influence the material's interaction with its environment. anton-paar.com The BET method provides a measure of the total surface area, including any surface irregularities and the walls of any pores within the material. anton-paar.comresearchgate.net

The process involves degassing the SrS sample to remove any adsorbed contaminants, followed by the controlled introduction of an adsorbate gas at a constant temperature. anton-paar.com The amount of gas adsorbed is measured as a function of the relative pressure. The BET equation is then applied to the data in a specific pressure range to calculate the monolayer capacity, which is the amount of gas required to form a single layer of molecules on the surface. From this value, the specific surface area is determined. upi.edusci-hub.se The technique can also provide information about the porosity of the material. researchgate.net

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) for this compound Reduction Kinetics

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comacs.org It is a powerful tool for studying the thermal stability of materials and the kinetics of their decomposition or reaction. tainstruments.com

In the production of this compound, a common method involves the reduction of strontium sulfate (SrSO₄). mdpi.comscilit.com TGA is extensively used to study the kinetics of this reduction process. mdpi.comresearchgate.net By monitoring the weight loss of a SrSO₄ sample as it is heated in a reducing atmosphere (e.g., with methane, ethanol, or carbon), researchers can determine the rate of the reaction and how it is affected by factors such as temperature and the type of reducing agent used. mdpi.comresearchgate.net

For example, TGA studies have shown that the temperature at which the reduction of SrSO₄ to SrS occurs can be significantly lowered by mechanical activation (milling) of the reactants. researchgate.netresearchgate.net In one study, milling a mixture of celestite (natural SrSO₄) and carbon for 24 hours decreased the formation temperature of SrS from approximately 720°C to 530°C. researchgate.net Other research has used TGA to demonstrate that bioethanol can be a highly effective reducing agent, achieving a 97% conversion of synthetic SrSO₄ to SrS at 950°C in just 24 minutes. mdpi.comscilit.com The data obtained from TGA experiments, such as the activation energy, are crucial for optimizing the industrial production of this compound, making the process more efficient and environmentally friendly. mdpi.comresearchgate.net

Ion Chromatography for Residual Anion Quantification in this compound Synthesis

Ion Chromatography (IC) is a powerful analytical technique used for the separation and quantification of ions and polar molecules. It is a form of high-performance liquid chromatography that uses an ion-exchange resin to separate analytes based on their charge.

In the synthesis of this compound, particularly from strontium sulfate, it is crucial to ensure the complete conversion of the starting material and to quantify any residual anions, such as sulfate (SO₄²⁻), that may remain in the final product. The presence of such impurities can adversely affect the properties and performance of the SrS, especially in high-purity applications like phosphors.

While direct search results for the use of Ion Chromatography specifically for residual anion quantification in this compound synthesis are limited, the application of this technique is highly relevant. For instance, in related processes like the conversion of strontium sulfate to strontium oxalate, the concentration of sulfate ions in the reaction solution is monitored to determine the conversion rate. researchgate.net Although the cited study used ICP-OES for sulfate determination, Ion Chromatography is a standard and often preferred method for the analysis of common anions like sulfate and chloride in aqueous solutions. The technique's high sensitivity and selectivity make it well-suited for detecting trace levels of residual anions in the wash solutions from the SrS synthesis process, thereby providing a measure of the purity of the final product.

Future Research Directions and Emerging Applications in Strontium Sulfide Science

Integration of Strontium Sulfide (B99878) in Next-Generation Energy Storage Devices

The demand for efficient energy storage solutions has propelled research into novel electrode materials for devices that bridge the gap between supercapacitors and batteries. nih.gov Strontium sulfide and its composites are being explored for their potential in these hybrid systems. researchgate.netresearchgate.net A supercapattery, or hybrid supercapacitor, combines the high power density of a supercapacitor with the high energy density of a battery. researchgate.netchalcogen.ro

Researchers are actively developing this compound composites to serve as high-performance electrodes in supercapattery devices. These devices merge the characteristics of batteries and supercapacitors for intermediate energy and power. chalcogen.ro One approach involves the synthesis of binary and ternary metal sulfides. For instance, a composite of zinc this compound (ZnSrS) has been synthesized using a hydrothermal technique for use in hybrid supercapacitors. researchgate.net Similarly, a silver this compound (AgSrS) composite, when used as an anode with an activated carbon cathode, created a hybrid device with promising energy storage capabilities. researchgate.net Another study focused on incorporating carbon nanotubes (CNTs) with zinc this compound (ZnSrS), which is essential for developing high-performance energy storage devices. researchgate.net

The electrochemical performance of these composites is a key area of investigation. A composite of SrS with nitrogen-doped graphene quantum dots (N-GQDs) demonstrated notable electrochemical properties, suggesting its suitability for next-generation energy storage. chalcogen.rodntb.gov.uaresearcher.life Graphene oxide (GO)-based this compound nanorods have also been prepared and studied for their electrochemical properties in supercapacitor applications. alfa-chemistry.com These materials have shown high specific capacitance and energy density, highlighting the synergistic effects between carbonaceous materials and metal sulfides. alfa-chemistry.com

SrS Composite MaterialSpecific Capacity (C/g)Energy Density (Wh/kg)Power Density (W/kg)Cyclic Stability (% retention after cycles)Reference
SrS/N-GQDs16735.7144091% after 5000 cycles chalcogen.rodntb.gov.uaresearcher.life
AgSrS494.5 (electrode)26.3280096% after 5000 cycles researchgate.net
ZnSrS//PANI@AC14832.8880090% after 5000 cycles researchgate.netresearchgate.net
GO-SrS Nanorods (Symmetric)155.0410.55294.35Not Specified alfa-chemistry.com

The architecture of hybrid supercapacitors often involves an asymmetric design, using a battery-grade material for one electrode and a capacitive material for the other. chalcogen.ro In several studies, this compound composites are used as the battery-graded anode, paired with an activated carbon (AC) cathode. researchgate.netresearchgate.netdntb.gov.uaresearcher.life For example, a device was constructed with a battery-graded zinc this compound (Zn50Sr50S) positive terminal and a polyaniline-doped activated carbon (PANI@AC) negative terminal. researchgate.netresearchgate.net The performance of these devices is evaluated through various electrochemical measurements, including cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) tests. chalcogen.rox-mol.net The redox peaks observed in the CV graphs of materials like SrS/N-GQDs indicate their Faradaic (battery-like) behavior, which is crucial for supercapattery applications. chalcogen.ro The goal is to create devices that offer both moderate energy and power density by effectively merging battery and supercapacitor properties. researchgate.net

Supercapattery Applications of this compound Composites

Advanced this compound-Based Materials for Display and Lighting Technologies

This compound is widely recognized for its photoluminescent properties, making it a valuable material for phosphors used in display and lighting technologies. Doping SrS with rare-earth elements is a common strategy to tune its luminescent properties for specific applications. researchgate.net

Doping SrS with elements like cerium (Ce³⁺) or europium (Eu²⁺) can alter the emission wavelength across the visible spectrum. researchgate.netijlaindia.org For instance, Ce³⁺-doped SrS produces a blue-green emission, while Eu²⁺-doped SrS results in an orange-red emission. ijlaindia.orgloradchemical.com These phosphors are candidates for use in white light-emitting diodes (WLEDs). researchgate.netcibtech.org A combination of phosphors emitting blue, green, and red light can be excited by a near-UV or blue LED chip to generate white light. cibtech.org Research has focused on synthesizing SrS:Eu²⁺ for red emission, CaS:Ce³⁺ for green emission, and CaS:Bi³⁺ for blue emission for solid-state lighting applications. cibtech.org

The synthesis method can significantly impact the phosphor's efficiency. Scientists have developed procedures to produce superior quality this compound powder with a small average particle size, which avoids the need for particle size reduction processes that can diminish phosphor efficiency. loradchemical.com The applications for these advanced phosphors are extensive, ranging from backlights for flat-panel displays to general solid-state lighting and historically in glow-in-the-dark paints. researchgate.netwikipedia.org Strontium gallium sulfide (SrGa₂S₄), often doped with europium, is another advanced phosphor material used in LEDs and other optical applications. americanelements.com

Phosphor MaterialDopant(s)Emission ColorApplicationReference
SrSCe³⁺Blue-GreenDisplays, LEDs ijlaindia.orgloradchemical.com
SrSEu²⁺Orange/RedLEDs loradchemical.comcibtech.org
(Ca,Sr)SBiBlueLong-persistence phosphors wikipedia.org
SrGa₂S₄EuNot SpecifiedLEDs, Optical Applications americanelements.com

Development of Novel this compound-Based Heterojunctions for Photocatalysis

The development of heterojunction photocatalysts is a promising strategy for enhancing the degradation of organic pollutants in wastewater under visible light. By combining strontium-based materials with other semiconductors, it's possible to improve light absorption and the separation of photoexcited electron-hole pairs. worldscientific.comworldscientific.com

One area of research involves creating heterostructures with strontium titanate (SrTiO₃). A novel SrTiO₃/SnCoS₄ heterostructure was synthesized via a two-step hydrothermal method. worldscientific.comworldscientific.com When evaluated for the degradation of methyl orange under visible light, the composite with 5 wt.% of SnCoS₄ showed a significantly higher photocatalytic efficiency (95% degradation after 140 minutes) compared to pure SrTiO₃ or SnCoS₄. worldscientific.comworldscientific.com This enhanced performance is attributed to improved visible light absorption and effective charge separation at the two-phase interface. worldscientific.comworldscientific.com

Another approach involves doping graphitic carbon nitride (g-C₃N₄), a well-known photocatalyst, with both sulfur and strontium. acs.orgfigshare.com This co-doping strategy aims to tune the band structure of g-C₃N₄ to improve its photocatalytic activity. figshare.com Theoretical and experimental studies show that S and Sr co-doping narrows the material's band gap, creates an intraplane heterojunction, and increases the specific surface area. acs.orgfigshare.com These synergistic effects lead to a marked improvement in the photocatalytic performance for applications like hydrogen evolution. acs.org

Sustainable and Green Synthesis Routes for this compound Production

Traditional methods for producing this compound, such as the carbothermal reduction of strontium sulfate (B86663) (SrSO₄) at high temperatures (1100–1200 °C), are energy-intensive and generate significant greenhouse gases. ijlaindia.orgmdpi.com This has prompted research into more sustainable and environmentally friendly synthesis routes. mdpi.com

Green synthesis approaches aim to reduce waste, energy consumption, and the use of hazardous materials. rsc.orgchemrevlett.com Several innovative methods are being explored:

Biofuel Reduction: A recent study demonstrated a sustainable pathway for reducing SrSO₄ to SrS using biofuels like bioethanol, derived from agro-industrial waste. mdpi.com This method achieved a 97% conversion of synthetic SrSO₄ at a lower temperature of 950 °C and proved to be as energy-efficient as the conventional "black ash" method while being carbon-neutral. mdpi.com

Mechanosynthesis: This technique involves the high-energy ball milling of reactants and is considered an efficient and sustainable method. videleaf.com It can be used to reduce SrSO₄ to SrS using aluminum powder as a reducing agent, avoiding the high temperatures and chemical waste associated with other methods. videleaf.com This process is advantageous due to its simplicity and energy efficiency. videleaf.com

Hydrothermal Synthesis: This method is often chosen for its simplicity and effectiveness in producing crystalline materials at relatively low temperatures (120–250 °C). chalcogen.ro It involves reacting aqueous solutions of strontium and sulfide precursors in a sealed vessel (autoclave). chalcogen.rorsc.org This technique has been successfully used to synthesize SrS and its composites for various applications, including energy storage. researchgate.netdntb.gov.uaresearcher.life

Co-precipitation: This method is used to synthesize SrS precursors, such as SrSO₄ doped with rare-earth elements, which are then converted to SrS through reduction. ijlaindia.org For example, SrSO₄:Ce³⁺ can be synthesized by co-precipitation and then heated in a reducing atmosphere to produce the SrS:Ce³⁺ phosphor. ijlaindia.org

Expanding Biomedical Applications and Biocompatible this compound Composites

The biological activity of strontium ions (Sr²⁺) has made strontium-containing compounds a subject of interest in the biomedical field, particularly for bone regeneration. nih.gov Strontium is known to stimulate osteoblasts (bone-forming cells) and inhibit osteoclasts (bone-resorbing cells), making it beneficial for treating conditions like osteoporosis. nanorh.commdpi.com Future research is focused on developing biocompatible composites that can safely deliver strontium ions for therapeutic effects.

Strontium nanoparticles are being incorporated into various biomaterials to enhance their bioactivity. researchgate.net Research is underway to create composites that combine strontium with materials like apatite and bacterial cellulose (B213188) for bone tissue engineering applications. mdpi.com For example, a composite based on oxidized bacterial cellulose and strontium apatite (SrAp) was produced using a biomimetic method. mdpi.com This composite showed high cell viability for osteoblasts and fibroblasts, indicating its potential as a scaffold for bone regeneration. mdpi.com

The development of biocompatible coatings for medical implants is another active area of research. Strontium-containing coatings on titanium implants can promote local bone growth and improve implant integration. nih.gov Similarly, incorporating strontium into mesoporous bioactive glasses has been shown to enhance their mechanical properties and osteogenic bioactivity. mdpi.comresearchgate.net The goal is to create materials that are not only effective but also biocompatible, minimizing any adverse reactions. nih.gov While the release of strontium ions from SrS has been noted for its potential bone health benefits, the focus of biocompatibility research is often on more stable strontium compounds like strontium-doped apatites and glasses to ensure controlled ion release and avoid potential cytotoxicity from sulfide byproducts. mdpi.commdpi.com

Advanced Theoretical Modeling for Predictive Material Design of this compound Systems

The future of this compound (SrS) research and its applications is increasingly intertwined with the power of advanced theoretical modeling and computational design. These in-silico techniques allow for the prediction of material properties and the rational design of novel SrS-based systems with tailored functionalities, accelerating the discovery process and reducing the need for extensive empirical experimentation. tandfonline.commit.eduacs.org Key to this predictive capability are first-principles calculations, particularly those based on Density Functional Theory (DFT), and molecular dynamics (MD) simulations. tandfonline.comafricaresearchconnects.comualberta.ca

First-principles calculations, which are based on the fundamental laws of quantum mechanics, enable the investigation of the electronic and structural properties of materials from the ground up, without the need for experimental input. tandfonline.com DFT has emerged as a particularly powerful tool in this domain. tandfonline.comualberta.ca It allows researchers to solve the Schrödinger equation for a many-electron system, providing insights into a material's electronic band structure, density of states, and bonding characteristics. tandfonline.com These calculations are crucial for predicting a material's fundamental properties, such as its bandgap, magnetic and electronic attributes, and even the energetics of chemical reactions. tandfonline.com

In the context of this compound, DFT calculations have been instrumental in understanding its intrinsic properties and exploring the effects of doping and alloying. For instance, studies have employed DFT to investigate the electronic structure and half-metallic ferromagnetism of chromium-doped SrS. africaresearchconnects.com These calculations have shown that at specific chromium concentrations, SrS can exhibit 100% spin polarization, a highly desirable property for spintronic applications. africaresearchconnects.com The stability of this ferromagnetic state was attributed to a double-exchange mechanism involving the 3d-eg states of chromium. africaresearchconnects.com

Furthermore, DFT has been used to study the structural, electronic, and optical properties of SrS in both its common rock-salt structure and the less stable cesium chloride structure. researchgate.net Such studies provide a theoretical foundation for understanding how the material will behave under different conditions and how its properties can be tuned. For example, theoretical investigations into the impact of pressure on the band gap of SrS have been conducted. researchgate.net

Molecular dynamics (MD) simulations offer a complementary approach to first-principles calculations. ualberta.ca MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of a material's behavior. ualberta.caresearchgate.net This technique is particularly useful for studying phenomena that occur over longer timescales and larger length scales than are typically accessible with DFT. ualberta.ca For example, MD simulations can be used to compute thermal conductivity and phonon dispersion curves, which are crucial for understanding a material's thermoelectric properties. researchgate.net While DFT can provide insights into the electronic contributions to thermoelectricity, MD is essential for modeling the lattice dynamics that govern thermal transport. researchgate.net

The synergy between DFT and MD is powerful. DFT can provide the accurate interatomic potentials required for large-scale MD simulations, a process that can be computationally expensive if relying solely on first-principles calculations for every time step. ualberta.ca This multiscale modeling approach allows for the accurate prediction of macroscopic properties based on a fundamental understanding of the underlying atomic and electronic interactions. mit.edu

Predictive material design leverages these computational tools to systematically explore the vast chemical space of possible SrS-based materials. mit.edu By computationally screening large numbers of potential compositions and structures, researchers can identify promising candidates with desired properties before they are synthesized in the lab. tandfonline.comacs.org This high-throughput screening approach, often coupled with machine learning algorithms, can dramatically accelerate the materials discovery cycle. tandfonline.comiitm.ac.in For example, researchers can use these methods to predict the effects of doping SrS with various elements to enhance its luminescent or thermoelectric performance. researchgate.netrsc.org

One area of active research is the design of novel SrS-based alloys and heterostructures. Theoretical calculations can predict the stability and electronic properties of ternary alloys such as Pb₁₋ₓSrₓS and SrS₁₋ₓSeₓ. researchgate.netmaterialsproject.org These studies help in understanding how the band structure and other properties evolve with composition, providing a roadmap for tuning the material's characteristics for specific applications. researchgate.netmaterialsproject.org For instance, the introduction of iron into a single-layer SrS has been theoretically investigated to induce and tune magnetic and optical properties. rsc.org

The table below summarizes some of the key theoretical methods and their applications in the predictive design of this compound systems.

Theoretical Method Key Applications in this compound Systems Predicted Properties
Density Functional Theory (DFT) Investigating electronic structure, doping effects, and stability of different crystal phases. africaresearchconnects.comresearchgate.netresearchgate.netBand gap, density of states, magnetic moments, formation energies, optical spectra. researchgate.netrsc.org
First-Principles Calculations Studying fundamental electronic and structural properties without empirical parameters. africaresearchconnects.comresearchgate.netmaterialsproject.orgElectronic band structure, half-metallic ferromagnetism, spin polarization. africaresearchconnects.com
Molecular Dynamics (MD) Simulating atomic and molecular motion to understand dynamic processes and thermal properties. ualberta.caresearchgate.netresearchgate.netThermal conductivity, phonon dispersion, melting point, structural transitions. researchgate.netresearchgate.net
High-Throughput Screening Systematically exploring a large number of potential compositions to identify promising new materials. tandfonline.comMaterials with optimized thermoelectric, magnetic, or optical properties.
Machine Learning (ML) Accelerating the prediction of material properties by learning from existing data from simulations and experiments. tandfonline.comacs.orgiitm.ac.inSurrogate models for rapid property prediction, guiding experimental synthesis. acs.org

The continued development of more accurate and efficient computational algorithms, coupled with the increasing power of high-performance computing, will undoubtedly lead to even more sophisticated and reliable predictive models for this compound and other advanced materials. tandfonline.com This will pave the way for the rational design of next-generation materials with unprecedented functionalities, tailored for a wide range of technological applications. mit.edunanografi.com

Q & A

Q. Q1. What are the optimal parameters for synthesizing high-purity strontium sulfide (SrS) via carbothermic reduction of celestite (SrSO₄)?

Methodological Answer: The carbothermic reduction of SrSO₄ to SrS requires precise control of temperature, reaction time, and carbon stoichiometry. Evidence suggests roasting celestite with coke at 1,050–1,300°C in a rotary furnace achieves efficient sulfate-to-sulfide conversion . Key steps include:

  • Pre-treatment: Crush celestite to <100 µm particle size for uniform mixing with coke.
  • Stoichiometry: Use a 2:1 molar ratio of carbon to SrSO₄ to ensure complete reduction (reaction: SrSO₄ + 2C → SrS + 2CO₂).
  • Temperature ramping: Gradual heating (10°C/min) minimizes side reactions like SrO formation.
  • Post-synthesis analysis: Verify purity via X-ray diffraction (XRD) and quantify residual sulfate using ion chromatography .

Advanced Research: Solubility and Dissolution Kinetics

Q. Q2. How can researchers resolve discrepancies in SrS solubility data across different experimental conditions (e.g., distilled water vs. buffered solutions)?

Methodological Answer: SrS solubility is highly sensitive to pH, temperature, and hydrolysis byproducts (e.g., H₂S). Conflicting literature values arise from:

  • Hydrolysis artifacts: SrS reacts with water to form Sr(SH)₂ and H₂S gas, altering solution pH and ionic strength. Use inert argon atmospheres during dissolution studies to minimize oxidation .
  • Analytical calibration: Employ standardized sulfide quantification methods (e.g., Spectroquant® spectrophotometry with sulfite calibration curves ).
  • Temperature control: Conduct experiments at 25°C ± 0.1°C with thermostated reactors to ensure reproducibility .

Advanced Research: Spectroscopic Characterization

Q. Q3. How can vibrational (ωₑ) and rotational (Bₑ) constants from spectroscopic data inform SrS crystal lattice dynamics?

Methodological Answer: High-resolution spectroscopic data (e.g., from NIST) provide critical insights into SrS bonding and lattice behavior:

  • Vibrational constants (ωₑ): The reported ωₑ = 388.38 cm⁻¹ for the ground state (X¹Σ⁺) correlates with Sr–S bond stiffness, useful for calculating force constants and thermal expansion coefficients .
  • Rotational constants (Bₑ): Bₑ = 0.12072 cm⁻¹ for X¹Σ⁺ indicates bond length (rₑ = 2.4405 Å), validated via microwave spectroscopy or XRD .
  • Perturbation analysis: Anomalies in the B¹Σ⁺ state (e.g., ωₑ = 286.80 cm⁻¹) suggest spin-orbit coupling effects, requiring multireference computational methods (e.g., CASSCF) .

Advanced Research: Thermodynamic Stability

Q. Q4. What experimental approaches validate the thermodynamic solubility product (Ksp) of SrS, given inconsistencies in reported values (e.g., Ksp ~500 vs. lower estimates)?

Methodological Answer: Discrepancies arise from SrS hydrolysis and sulfide oxidation. To mitigate:

  • Ion-selective electrodes (ISE): Measure free S²⁻ activity in deoxygenated 0.1 M NaOH to suppress hydrolysis.
  • Solid-phase equilibration: Saturate solutions with SrS for 72+ hours under argon, followed by ICP-MS/S²⁻ titration .
  • Computational validation: Compare experimental Ksp with density functional theory (DFT)-derived values using SrS lattice parameters from XRD .

Advanced Research: Environmental and Toxicological Studies

Q. Q5. How can researchers design in vitro/in vivo models to assess SrS toxicity, considering conflicting data on its environmental persistence and bioaccessibility?

Methodological Answer:

  • Bioaccessibility assays: Simulate lung/gastric fluids to quantify Sr²⁺ release using pH-static dissolution (e.g., pH 4.5 for gastric fluid, pH 7.4 for interstitial fluid) .
  • Ecotoxicity testing: Expose Daphnia magna to SrS suspensions (0.1–100 mg/L) under ISO 6341 conditions, monitoring mortality and H₂S off-gassing .
  • Contradiction resolution: Reconcile conflicting corrosion data (e.g., drywall studies) by isolating SrS from co-contaminants (e.g., gypsum) via selective leaching .

Basic Research: Stability and Reactivity

Q. Q6. What protocols ensure safe handling of SrS in humid or oxidative environments during experimental workflows?

Methodological Answer:

  • Storage: Keep SrS in argon-filled desiccators with oxygen scavengers (e.g., activated copper pellets) .
  • Handling: Use gloveboxes (<1 ppm O₂/H₂O) for weighing and mixing.
  • Decomposition monitoring: Track H₂S emission via gas chromatography (GC-SCD) during thermal analysis (TGA/DSC) up to 500°C .

Advanced Research: Material Applications

Q. Q7. How can SrS be optimized as a precursor for phosphorescent materials, given its tendency to form SrCO₃ impurities?

Methodological Answer:

  • Surface passivation: Coat SrS particles with SiO₂ via sol-gel methods to prevent CO₂ adsorption .
  • Doping strategies: Introduce Eu²⁺/Dy³⁺ via solid-state reaction under H₂/N₂ atmospheres to enhance luminescence .
  • Purity verification: Use XPS to detect <0.1% SrCO₃ contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.